![molecular formula C27H27N5O B2513029 3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide CAS No. 923244-76-2](/img/structure/B2513029.png)

3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

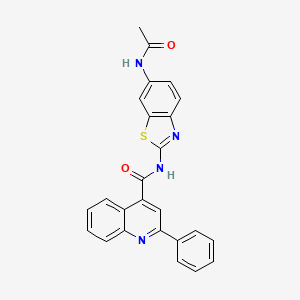

Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Benzamides are a class of compounds that have been studied for their potential medicinal properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, benzamides tend to be solid at room temperature and are soluble in common organic solvents .Scientific Research Applications

Analytical Method Development

A study by Lei Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including compounds with structural similarities to the chemical . This research could be relevant for quality control and analytical assessment of similar compounds, highlighting the method's effectiveness, simplicity, and low cost for pharmaceutical analysis (Lei Ye et al., 2012).

Anticancer Drug Discovery

Nancy Z. Zhou et al. (2008) described the discovery and development of MGCD0103, a small molecule histone deacetylase (HDAC) inhibitor with structural features resembling the compound of interest. This research underscores the potential of structurally similar compounds in cancer treatment, particularly through selective inhibition of HDACs to block cancer cell proliferation and induce apoptosis (Nancy Z. Zhou et al., 2008).

Medicinal Chemistry and Biological Evaluation

A. Saeed et al. (2015) explored the synthesis of different substituted benzamides, including pyrimidin-based compounds, for potential biological applications. These compounds were evaluated for their ability to inhibit human alkaline phosphatase and ecto-5'-nucleotidase, suggesting potential medicinal applications in targeting nucleotide protein interactions (A. Saeed et al., 2015).

Synthesis and Biological Activities of Pyrimidine Derivatives

Research by A. Rahmouni et al. (2016) on the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcases the therapeutic potential of pyrimidine derivatives. These compounds displayed significant cytotoxic and 5-lipoxygenase inhibition activities, providing a foundation for further drug development in these areas (A. Rahmouni et al., 2016).

Advanced Material Science Applications

I. Spiliopoulos et al. (1998) investigated the synthesis and characterization of rigid-rod polyamides and polyimides derived from diamino compounds, relevant to the field of polymer science. Such research highlights the role of structurally related compounds in creating materials with excellent thermal and oxidative stability, suitable for advanced technological applications (I. Spiliopoulos et al., 1998).

Mechanism of Action

Properties

IUPAC Name |

3,5-dimethyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O/c1-17-5-7-22(8-6-17)29-25-16-20(4)28-27(32-25)31-24-11-9-23(10-12-24)30-26(33)21-14-18(2)13-19(3)15-21/h5-16H,1-4H3,(H,30,33)(H2,28,29,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHLCBVXACJGNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2512947.png)

![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide](/img/structure/B2512948.png)

![4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline](/img/structure/B2512949.png)

![N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2512950.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2512958.png)

![5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2512962.png)

![N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B2512963.png)

![1-[(4-tert-butylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512967.png)